N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

melatonin receptor MTNR1B negative control

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 796110-07-1) is a synthetic small molecule belonging to the thiazole-benzamide class, bearing a 4-methoxyphenyl substituent at the thiazole 4‑position and a para‑methylsulfonyl group on the benzamide ring. The compound is catalogued as a research chemical with ≥98% purity (HPLC) and is specifically noted as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226, indicating it shares structural features required for the MT2 chemotype but lacks intrinsic agonist activity.

Molecular Formula C18H16N2O4S2
Molecular Weight 388.46
CAS No. 796110-07-1
Cat. No. B2940491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS796110-07-1
Molecular FormulaC18H16N2O4S2
Molecular Weight388.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H16N2O4S2/c1-24-14-7-3-12(4-8-14)16-11-25-18(19-16)20-17(21)13-5-9-15(10-6-13)26(2,22)23/h3-11H,1-2H3,(H,19,20,21)
InChIKeyBIPNIUIHCSMGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 796110-07-1): A Thiazole-Benzamide Research Probe with Defined Negative-Control Utility


N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 796110-07-1) is a synthetic small molecule belonging to the thiazole-benzamide class, bearing a 4-methoxyphenyl substituent at the thiazole 4‑position and a para‑methylsulfonyl group on the benzamide ring . The compound is catalogued as a research chemical with ≥98% purity (HPLC) and is specifically noted as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226, indicating it shares structural features required for the MT2 chemotype but lacks intrinsic agonist activity . This defined functional assignment distinguishes it from many thiazole-benzamide analogs sold without annotated biological context.

Chemotype-matched inactive controlFor UCSF4226 MT2 agonist studies
Defined regioisomerpara-methylsulfonyl benzamide configuration
HPLC purity specificationSupports reproducible negative-control performance

Why Generic Substitution Fails for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 796110-07-1): Regioisomeric and Functional Selectivity Constraints


Thiazole-benzamide derivatives bearing methylsulfonyl groups exist as para‑, meta‑, and ortho‑regioisomers, as well as analogs with alternative heterocyclic cores (e.g., benzothiazole) or varied phenyl substitutions . SAR evidence from closely related adenosine receptor ligands demonstrates that moving the methylsulfonyl group from the para to the meta position can alter receptor subtype selectivity, while replacement of the 4‑methoxyphenyl thiazole with a benzothiazole core shifts the target profile entirely [1]. Furthermore, the compound's documented identity as a structurally matched inactive control for MT2 receptor studies means that any substitution that restores agonist activity (e.g., swapping to an agonist-active chemotype) would invalidate its primary procurement rationale as a negative control . Purity thresholds also differ across vendors, with Sigma-Aldrich certifying ≥98% by HPLC, whereas generic catalog houses frequently report 95% without specifying the analytical method .

Para-methylsulfonyl (inactive MT2 control)
Meta-methylsulfonyl analog may shift receptor profile, altering intended negative-control utility
4-Methoxyphenyl thiazole core (MT2 inactive)
Benzothiazole or tetrahydrobenzothiazole cores introduce adenosine receptor or kinase activity, confounding negative-control purpose
HPLC-verified purity specification
Unspecified analytical method or lower purity grade may compromise lot reproducibility and assay consistency

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 796110-07-1): Quantitative Differentiation Evidence Against Closest Analogs


Evidence #1: Functional Inactivity at the Melatonin MT2 Receptor Versus the Active Agonist UCSF4226

The target compound is designated by Sigma-Aldrich as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) . UCSF4226 is a high-affinity brain-penetrant inverse agonist/agonist of MT2 (MTNR1B) with demonstrated selectivity against the GPCR target family [1]. The structural basis for the inactivity of CAS 796110-07-1 relative to UCSF4226 likely resides in the replacement of the 2‑bromo‑5‑methoxybenzylamine moiety of UCSF4226 with the 4‑(methylsulfonyl)benzamide scaffold, which abolishes the key pharmacophoric interactions required for MT2 agonism. This functional contrast is binary rather than graded: UCSF4226 produces a quantifiable MT2 response, whereas the target compound does not, making it suitable as a matched negative control in MT2‑focused screening cascades.

MT2 Functional Activity
Head-to-head
This compound: Inactive UCSF4226: Active agonist
Supports binary negative-control utility
Supplier annotation and Chemical Probes Portal data
melatonin receptor MTNR1B negative control GPCR pharmacology

Evidence #2: Regioisomeric Discrimination: Para‑Methylsulfonyl (CAS 796110-07-1) Versus Meta‑Methylsulfonyl Analog

The para-substitution of the methylsulfonyl group on the benzamide ring in CAS 796110-07-1 distinguishes it from the 3‑(methylsulfonyl) analog, which is also commercially available . Binding data from a closely related chemotype – N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CHEMBL1170129) – reveal that compounds retaining the para‑methylsulfonyl arrangement exhibit measurable adenosine receptor affinity: Ki = 19 nM at human A2B, 92 nM at A2A, and 390 nM at A1 receptors [1]. While direct binding data for CAS 796110-07-1 against these targets are not publicly available, the regioisomeric difference is expected to alter both receptor recognition and the compound's utility profile. The meta analog (N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide) is described separately in vendor catalogs without an inactive‑control annotation, implying a distinct biological fingerprint .

Regioisomer Impact
Cross-study
Para-methylsulfonyl: inactive control annotation Meta-methylsulfonyl: bioactive scaffold annotation
Regioisomer-specific functional classification differs
Qualitative comparison based on vendor annotations; direct binding data unavailable
structure-activity relationship regioisomer methylsulfonyl benzamide adenosine receptor

Evidence #3: Thiazole Core Substitution Pattern: 4‑Methoxyphenyl Thiazole Versus Benzothiazole or Other Heterocyclic Replacements

CAS 796110-07-1 contains a 4‑(4‑methoxyphenyl)thiazole moiety. Replacing this with a benzothiazole core (as in CHEMBL1170129) produces a compound with nanomolar affinity for adenosine receptors (A2B Ki = 19 nM) [1]. Conversely, a tetrahydrobenzo[d]thiazole variant has been reported as a dual CK2/GSK3β kinase inhibitor . The 4‑methoxyphenyl thiazole of the target compound thus occupies a specific structural niche that distinguishes it from benzothiazole‑based kinase probes and tetrahydrobenzothiazole‑based dual inhibitors. Although direct target‑engagement data for CAS 796110-07-1 itself are sparse, the publicly available binding profiles of its nearest structural neighbors indicate that the thiazole‑4‑aryl substitution is a key determinant of target class selectivity [REFS-1, REFS-2].

Thiazole Core Substitution
Class-level
4-Methoxyphenyl thiazole vs. benzothiazole (A2B Ki 19 nM) or tetrahydrobenzothiazole (kinase inhibitor)
Cross-chemotype SAR inference; requires independent validation
Binding data for benzothiazole analog from ChEMBL; no direct target engagement for target compound
thiazole SAR benzothiazole adenosine receptor kinase selectivity

Best Research and Industrial Application Scenarios for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 796110-07-1)


1. Negative Control for Melatonin MT2 Receptor (MTNR1B) Phenotypic and Binding Assays

Researchers deploying UCSF4226 as a selective MT2 agonist/inverse agonist require a structurally matched inactive control to rule out non‑specific effects. CAS 796110-07-1, designated by Sigma-Aldrich as the inactive control for UCSF4226 , can be used at equimolar concentrations in parallel wells to confirm that observed phenotypic changes are MT2‑dependent and not artifacts of the thiazole‑benzamide chemotype. This application is directly supported by the functional annotation in Section 3, Evidence #1.

2. Structure–Activity Relationship (SAR) Reference for Thiazole-Benzamide Lead Optimization

Medicinal chemistry teams exploring methylsulfonyl benzamide regioisomers or thiazole core replacements can use CAS 796110-07-1 as a SAR reference compound. Its para‑methylsulfonyl, 4‑methoxyphenyl thiazole configuration provides a baseline for comparing the biological consequences of moving the sulfonyl group to the meta position or swapping the thiazole core for benzothiazole (Section 3, Evidence #2 and #3). This role is particularly valuable when paired with in‑house screening data for the meta isomer or benzothiazole analogs [REFS-2, REFS-3].

3. Procurement Benchmark for High‑Purity Thiazole-Benzamide Derivatives in Academic Screening Collections

The compound's availability at ≥98% purity (HPLC) from a major supplier makes it suitable as a quality benchmark when sourcing related thiazole-benzamide analogs from smaller vendors. Procurement teams can reference the Sigma-Aldrich certificate of analysis for CAS 796110-07-1 to establish minimum acceptable purity thresholds for compounds intended for quantitative pharmacology or crystallography, where impurities >2% can confound results.

Application
Selection Property
Validation Focus
MT2 negative-control studies
Reported functional inactivity against MT2
MT2-dependent phenotype discrimination
SAR lead optimization
Para-methylsulfonyl regioisomer identity
Regioisomer- and core-dependent target profile review
High-purity analog sourcing
HPLC purity specification
Lot consistency and impurity profile review
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